molecular formula C12H15N B2731463 (1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane CAS No. 2095396-57-7

(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane

Cat. No. B2731463
CAS RN: 2095396-57-7
M. Wt: 173.259
InChI Key: JLVFVQRXKUKNIZ-NWDGAFQWSA-N
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Description

Synthesis Analysis

Synthesis analysis involves studying the methods used to create the compound. This can include chemical reactions, catalysts used, reaction conditions, and yield .


Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds, decomposition reactions, and redox reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Anticancer Activities

Norcantharidin, a compound structurally similar to “(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane,” has demonstrated notable anticancer activities. Its analogs, resulting from structural modification, exhibit potential in cancer treatment. The research indicates that norcantharidin and its derivatives, through their action on protein phosphatases, may serve as a foundation for developing more effective anticancer compounds (Deng & Tang, 2011).

Antifungal and Antimicrobial Effects

Flucytosine, another related compound, plays a crucial role in treating severe systemic mycoses through its conversion into 5-fluorouracil, which inhibits fungal RNA and DNA synthesis. The combination of flucytosine with other antifungal agents enhances its efficacy against fungal infections, highlighting its importance in medical research and treatment strategies (Vermes, Guchelaar, & Dankert, 2000).

Exploration of Biological Activities

The structural modification and investigation of bicyclic compounds like norbornanes, which share a resemblance to “this compound,” have garnered interest in pharmaceutical research. These studies emphasize understanding structure-activity relationships due to their unique molecular shape and potential medicinal uses. This exploration aids in identifying new pharmacological targets and developing novel therapeutic agents (Buchbauer & Pauzenberger, 1991).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other compounds or systems. This is particularly relevant for drugs, which can have mechanisms of action involving binding to specific proteins or other biological targets .

Safety and Hazards

Safety and hazard information for a compound typically includes its toxicity, flammability, and environmental impact. It may also include information on safe handling and disposal .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, or mechanisms of action. It could also involve the development of new synthesis methods or the study of related compounds .

properties

IUPAC Name

(1S,5S)-1-phenyl-2-azabicyclo[3.2.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-4-10(5-3-1)12-8-6-11(12)7-9-13-12/h1-5,11,13H,6-9H2/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVFVQRXKUKNIZ-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1CCN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@@H]1CCN2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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